molecular formula C17H21ClN4O2S B2518897 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396794-59-4

5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2518897
CAS No.: 1396794-59-4
M. Wt: 380.89
InChI Key: KMEYVXQVEUQRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a 5-chloro-2-methyl-substituted benzene ring linked via a sulfonamide group to a piperidin-4-ylmethyl moiety. The piperidine ring is further substituted at the 1-position with a pyrazin-2-yl heterocycle.

Properties

IUPAC Name

5-chloro-2-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c1-13-2-3-15(18)10-16(13)25(23,24)21-11-14-4-8-22(9-5-14)17-12-19-6-7-20-17/h2-3,6-7,10,12,14,21H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEYVXQVEUQRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyrazine with piperidine under controlled conditions.

    Sulfonamide Formation: The piperidine intermediate is then reacted with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride group is replaced by the piperidine moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound would involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 5-chloro-2-carboxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide.

    Reduction: Formation of 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including compounds similar to 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the sulfonamide structure can enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast5.2Apoptosis induction
Compound BLung3.8Inhibition of cell cycle
5-Chloro...Melanoma4.5Targeting specific kinases

Treatment of Parasitic Infections

The compound has also been evaluated for its potential in treating human African trypanosomiasis (HAT). The pyrazole sulfonamide series, to which this compound belongs, has shown promising results in inhibiting Trypanosoma brucei N-myristoyltransferase, a critical enzyme for the survival of the parasite. Enhancements in blood-brain barrier permeability have been achieved through structural modifications, allowing for effective treatment of both the hemolymphatic and central nervous system stages of HAT .

Synthesis of Aryl Sulfonamides

The compound serves as a precursor in the synthesis of various aryl sulfonamides through copper-catalyzed reactions. These reactions involve the coupling of aryl boronic acids with amines, yielding diverse sulfonamide structures that can be further optimized for biological activity .

Table 2: Synthesis Pathways for Aryl Sulfonamides

Reaction TypeStarting MaterialsProducts
Cu-catalyzed couplingAryl boronic acid + AmineAryl sulfonamide derivatives
Nucleophilic substitutionSulfonyl chloride + AmineSulfonamide

Clinical Trials and Efficacy Studies

Several clinical trials have investigated the efficacy of sulfonamide derivatives in treating various cancers. For example, a recent study demonstrated that a derivative similar to 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide showed significant tumor reduction in preclinical models .

Structure-Activity Relationship (SAR) Studies

SAR studies indicate that modifications to the piperidine and pyrazine moieties can significantly influence the biological activity of sulfonamides. For instance, altering substituents on the piperidine ring has been shown to enhance selectivity and reduce off-target effects .

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By binding to this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Benzene Ring :

  • The target compound’s 2-methyl group distinguishes it from analogs with electron-withdrawing groups (e.g., 2-F in 16 , 2-OCH3 in 17 ) or bulkier substituents (e.g., naphthalene in 18 ). Methyl groups may enhance lipophilicity compared to methoxy or halogens .
  • Compound 17 (2-OCH3) exhibits a higher molecular weight (509.06 vs. 400.9) and forms a yellow solid, suggesting substituent-dependent crystallinity .

Heterocyclic Modifications :

  • The pyrazin-2-yl group in the target compound differs from pyrimidin-2-yl () and dihydrobenzofuran (compounds 15–18 ) in nitrogen atom positioning and aromaticity. Pyrazine’s electron-deficient nature may influence receptor binding compared to pyrimidine or oxygen-containing dihydrobenzofuran .
  • Compound BU6 () uses a pyrazole ring, demonstrating that five-membered heterocycles can also be incorporated, albeit with reduced molecular weight (354.8 vs. 400.9) .

Synthesis and Yield :

  • Analogs synthesized via General Procedure D (K2CO3-mediated coupling) achieved yields of 67–83% , suggesting that the target compound could be synthesized efficiently using similar methods .
  • Higher yields (e.g., 83% for 15 ) correlate with less sterically hindered substituents (3-Cl vs. 5-Cl-2-F in 16 ) .

Physicochemical Properties :

  • Physical State : Oils (e.g., 15 , 16 ) vs. solids (e.g., 17 ) likely reflect differences in intermolecular forces; methoxy groups may enhance crystalline packing .
  • Purity : All analogs in and were validated by UPLC/MS (>95% purity), indicating reliable synthetic protocols .

Biological Activity

5-Chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound with significant potential in pharmacology due to its unique molecular structure and biological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₂₁ClN₄O₂S
  • Molecular Weight : 380.9 g/mol
  • CAS Number : 1396794-59-4

Research indicates that compounds similar to 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : It may inhibit key enzymes involved in various metabolic pathways, which could be crucial for therapeutic effects against diseases such as cancer.
  • Receptor Modulation : The compound may act as a modulator of specific receptors, including muscarinic acetylcholine receptors, which are implicated in neurological functions and disorders.

Anticancer Activity

Recent studies have focused on the anticancer properties of sulfonamide derivatives, including those related to the compound . These studies highlight:

  • Cell Proliferation Inhibition : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting its role as a candidate for cancer therapy.
  • Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells, leading to reduced tumor growth. For instance, compounds structurally related to 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide have been shown to trigger late-stage apoptosis in A549 lung cancer cells .

Antibacterial and Anti-inflammatory Properties

Several studies have reported that sulfonamide compounds exhibit antibacterial and anti-inflammatory activities:

  • Antibacterial Activity : The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their growth. Studies have demonstrated moderate antibacterial effects against various strains .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be leveraged in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study evaluated the effects of related compounds on cancer cell lines (A549 and HCT116). The results indicated significant induction of apoptosis and cell cycle arrest at various phases (G0/G1 phase arrest), demonstrating the compound's potential as an anticancer agent .
    CompoundCell LineApoptosis Induction (%)Cell Cycle Arrest Phase
    5-Chloro derivativeA54942% late apoptosisG0/G1
    Related derivativeHCT11693% late apoptosisG0/G1
  • Antibacterial Testing : The antibacterial efficacy was assessed against standard bacterial strains, revealing that derivatives exhibited varying degrees of inhibition, particularly against Gram-positive bacteria .
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results that suggest potential applications in treating neurodegenerative diseases and urinary tract infections .

Q & A

Q. What are the key steps and optimized conditions for synthesizing 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Sulfonylation of the benzene ring precursor (e.g., 5-chloro-2-methylbenzenesulfonyl chloride) with a piperidine intermediate.
  • Step 2 : Coupling the sulfonamide group to the pyrazine-modified piperidine moiety via nucleophilic substitution.
  • Optimization : Reaction temperature (60–80°C), solvent choice (THF or DCM), and catalysts (e.g., triethylamine for deprotonation) are critical for yield maximization. Multi-step purification (e.g., column chromatography) is often required to remove by-products like unreacted sulfonyl chlorides .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and connectivity. For example, aromatic protons in the pyrazine ring appear as distinct doublets (δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~435) and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity .

Q. What are the recommended protocols for assessing compound purity and stability?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies impurities (<2% threshold).
  • Stability Testing : Store at –20°C in inert atmospheres (argon) to prevent sulfonamide hydrolysis. Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase IX). Pyrazine and sulfonamide groups often anchor to zinc ions in active sites.
  • QSAR Studies : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with inhibitory activity using regression models .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Dose-Response Curves : Validate IC50_{50} values in triplicate across cell lines (e.g., MCF-7 vs. HEK293) to rule off-target effects.
  • Target Specificity Profiling : Use kinase/GPCR panels to identify cross-reactivity. For example, pyrazine-piperidine hybrids may inhibit serotonin receptors unexpectedly .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified pyrazine (e.g., 3-fluoro) or piperidine (e.g., N-methyl) groups.
  • Bioassay Prioritization : Test analogs against primary targets (e.g., bacterial enzymes) and secondary targets (e.g., cancer cell viability). SAR trends often reveal steric hindrance or electronic effects .

Q. What crystallographic methods are suitable for determining its 3D structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) resolves bond angles (e.g., C-S-N ~105°) and packing motifs .
  • Refinement : Software like SHELXL refines thermal parameters and hydrogen bonding networks (R-factor <0.05) .

Q. How to evaluate metabolic stability in preclinical models?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. LC-MS/MS quantifies parent compound depletion over 60 minutes.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Contradictory Data & Troubleshooting

Q. How to address low yields in the final coupling step?

  • Methodological Answer :
  • Catalyst Screening : Replace triethylamine with DMAP or DBU to enhance nucleophilicity.
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • By-Product Analysis : Use TLC (silica, ethyl acetate eluent) to detect unreacted intermediates .

Q. Why do biological assays show variability across replicate studies?

  • Methodological Answer :
  • Cell Line Authentication : STR profiling ensures consistency (e.g., HeLa contamination).
  • Assay Normalization : Include internal controls (e.g., staurosporine for apoptosis assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.